molecular formula C8H7FO2 B1294895 5'-Fluoro-2'-hydroxyacetophenone CAS No. 394-32-1

5'-Fluoro-2'-hydroxyacetophenone

Cat. No. B1294895
M. Wt: 154.14 g/mol
InChI Key: KOFFXZYMDLWRHX-UHFFFAOYSA-N
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Patent
US04442115

Procedure details

5-Fluoro-2-hydroxyacetophenone (20.0 g) was dissolved in concentrated sulphuric acid (150 ml), and the mixture was cooled to -20° C. A mixture of concentrated nitric acid (17.0 ml; s.g. 1.42) in concentrated sulphuric acid (18.0 ml) was then added to it, dropwise with stirring, keeping the temperature of the reaction mixture between -15° and -5° C. The reaction mixture was then allowed to warm up to -5° C. and was poured into iced water (2 liters). The yellow precipitated product was filtered off and recrystallised from ethanol to give 5-fluoro-2-hydroxy-3-nitroacetophenone (11.9 g), m.p. 87°-90° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:5]=1[OH:11])=[O:3].[N+:12]([O-])([OH:14])=[O:13].O>S(=O)(=O)(O)O>[CH3:1][C:2]([C:4]1[C:5]([OH:11])=[C:6]([N+:12]([O-:14])=[O:13])[CH:7]=[C:8]([F:10])[CH:9]=1)=[O:3]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CC(=O)C1=C(C=CC(=C1)F)O
Name
Quantity
150 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
17 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
18 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
2 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
dropwise with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added to it
CUSTOM
Type
CUSTOM
Details
the temperature of the reaction mixture between -15° and -5° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to -5° C.
FILTRATION
Type
FILTRATION
Details
The yellow precipitated product was filtered off
CUSTOM
Type
CUSTOM
Details
recrystallised from ethanol

Outcomes

Product
Name
Type
product
Smiles
CC(=O)C1=CC(=CC(=C1O)[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 11.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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